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Compound of Interest

Compound Name: N-Boc-2-chloroethylamine

Cat. No.: B130500 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
N-Boc-2-chloroethylamine (tert-butyl N-(2-chloroethyl)carbamate) is a bifunctional synthetic

building block of significant importance in the pharmaceutical industry.[1][2] Its structure

incorporates a reactive chloroethyl group, susceptible to nucleophilic substitution, and a tert-

butoxycarbonyl (Boc) protected amine.[2] This orthogonal reactivity allows for the controlled

and sequential introduction of a masked aminoethyl moiety into complex molecular scaffolds.[1]

[3] This attribute makes it an invaluable intermediate in the synthesis of various nitrogen-

containing heterocycles and other key precursors for Active Pharmaceutical Ingredients (APIs),

including kinase inhibitors and central nervous system (CNS) agents.[1][4]

Physicochemical Properties and Safety Information
Handling of N-Boc-2-chloroethylamine requires adherence to strict safety protocols due to its

hazardous nature.

Table 1: Physicochemical Properties
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Property Value Reference

CAS Number 71999-74-1 [2][5][6]

Molecular Formula C₇H₁₄ClNO₂ [1][6]

Molecular Weight 179.64 g/mol [1][6]

Appearance Liquid [5]

Purity Typically ≥98% [3][5][6]

| Storage | Store sealed in a dry environment, preferably in a freezer at -20°C. |[1][6][7] |

Table 2: GHS Safety and Hazard Information

Category Information Reference

Signal Word Danger [1][8]

Pictograms
Corrosion, Health Hazard,

Exclamation Mark
[6][8]

Hazard Statements

H302+H312+H332: Harmful if

swallowed, in contact with skin

or if inhaled. H314: Causes

severe skin burns and eye

damage.

[1][8]

Precautionary Statements

P260, P264, P270, P271,

P280, P301+P330+P331,

P302+P352, P304+P340,

P405, P501

[8]

| Handling| Use personal protective equipment (gloves, goggles, lab coat). Work in a well-

ventilated fume hood. Avoid inhalation and contact with skin and eyes. |[1][8] |

Core Reactivity: Aziridinium Ion Intermediate
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The primary mode of reactivity for N-Boc-2-chloroethylamine involves an intramolecular

nucleophilic substitution. The nitrogen of the carbamate group displaces the chloride, forming a

transient and highly electrophilic N-Boc-aziridinium ion.[1] This strained, three-membered ring

is readily opened by a wide range of nucleophiles, effectively installing the N-Boc-aminoethyl

group onto the nucleophilic species.[1]
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Core reactivity pathway of N-Boc-2-chloroethylamine.

Applications in Pharmaceutical Intermediate
Synthesis
Synthesis of N-Boc-Piperazine
N-Boc-piperazine is a cornerstone intermediate for a multitude of APIs, including the kinase

inhibitor Palbociclib and the antianginal agent Ranolazine.[1][9] An efficient, industrially
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scalable synthesis route begins with diethanolamine and proceeds through a bis(2-

chloroethyl)amine intermediate.[9][10]

Diethanolamine

Bis(2-chloroethyl)amine

  Chlorination (e.g., SOCl₂)  

tert-Butyl bis(2-chloroethyl)carbamate

  Boc Protection (Boc₂O)  

N-Boc-Piperazine

  Aminolysis & Cyclization (NH₃·H₂O)  

Click to download full resolution via product page

Workflow for the synthesis of N-Boc-piperazine.

Table 3: Quantitative Data for N-Boc-Piperazine Synthesis
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Step

Key
Reagents &
Molar
Ratios

Solvent /
Conditions

Time Yield Reference

1.

Chlorination

Diethanola
mine,
Thionyl
chloride (1 :
2.75-3.25)

Reflux 3-5 h High [9]

2. Boc

Protection

Bis(2-

chloroethyl)a

mine, Boc₂O

(1 : 0.95-

1.05),

Na₂CO₃

Purified

Water
12-16 h High [9]

| 3. Cyclization | Carbamate intermediate, Ammonia (1 : 2-4 relative to initial diethanolamine) |

Water | ~2.5 h at 60°C | >93.5% |[10][11] |

General N-Alkylation of Amines and Heterocycles
N-Boc-2-chloroethylamine is widely used to introduce the protected aminoethyl group onto

primary and secondary amines, anilines, and various nitrogen-containing heterocycles. This

reaction is fundamental in building side chains or linking fragments in drug discovery.[3][4]

Table 4: Typical Conditions for N-Alkylation Reactions

Parameter Conditions

Nucleophile
Primary/Secondary Amines, Anilines,
Thiols, Alcohols

Base K₂CO₃, NaH, Et₃N, DBU

Solvent DMF, Acetonitrile (ACN), DMSO, THF

Temperature Room Temperature to 80°C
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| Reaction Time | 4 - 24 hours |

Role in the Synthesis of Approved Drugs
The intermediates derived from N-Boc-2-chloroethylamine chemistry are pivotal in

constructing complex APIs.

Vortioxetine: This antidepressant is synthesized via a key step involving the coupling of

piperazine with an aryl halide intermediate, often through a Buchwald-Hartwig amination.[12]

[13] N-Boc-piperazine is the ideal starting material for this transformation, highlighting the

downstream importance of chloroethylamine-based syntheses.[14]
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Logical relationship in the synthesis of Vortioxetine.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b130500?utm_src=pdf-body
https://www.arborpharmchem.com/vortioxetine-synthesis-process/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10780301/
https://www.chemicalbook.com/article/different-synthetic-routes-to-vortioxetine-hydrobromide.htm
https://www.benchchem.com/product/b130500?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Linezolid: The synthesis of the antibiotic Linezolid involves the N-alkylation of an aniline

derivative (3-fluoro-4-morpholinobenzenamine).[15] While various electrophiles can be used,

this key step mirrors the fundamental alkylating reactivity of chloroethylamine derivatives to

form a crucial C-N bond in the synthesis pathway.[15]

Experimental Protocols
Protocol 1: Synthesis of N-Boc-Piperazine from
Diethanolamine (Illustrative Three-Step Process)

Step 1: Chlorination to form Bis(2-chloroethyl)amine.

In a reactor equipped with a stirrer, reflux condenser, and dropping funnel, charge

diethanolamine.

Slowly add thionyl chloride (molar ratio of ~3:1 to diethanolamine) while controlling the

temperature.

After the addition is complete, reflux the mixture for 4 hours.[9]

Cool the reaction mixture to below 10°C. The resulting bis(2-chloroethyl)amine

hydrochloride is typically used directly in the next step.

Step 2: Boc Protection.

Prepare a solution of sodium carbonate (as an inorganic base) in purified water.[9]

Add the crude bis(2-chloroethyl)amine hydrochloride from Step 1 to the basic solution.

Add di-tert-butyl dicarbonate (Boc₂O) in a molar ratio of approximately 1:1 with the starting

diethanolamine.[9]

Stir the biphasic mixture vigorously at room temperature for 12-16 hours until the reaction

is complete (monitored by TLC or HPLC).[9]

Separate the organic layer containing tert-butyl bis(2-chloroethyl)carbamate.

Step 3: Aminolysis and Cyclization.
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To the carbamate intermediate from Step 2, slowly add aqueous ammonia (ensure the

molar ratio of ammonia to the initial diethanolamine is between 2-4:1).[10]

Heat the reaction mixture to 60°C and maintain for approximately 2.5 hours.[10]

Cool the mixture to below 25°C and perform a liquid-liquid extraction using a suitable

organic solvent (e.g., ethyl acetate).[10]

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield crude N-Boc-piperazine.

Purify the product by distillation or recrystallization as required.

Protocol 2: General N-Alkylation of an Amine
To a solution of the amine substrate (1.0 eq.) in a suitable solvent (e.g., DMF or ACN), add a

base such as potassium carbonate (2.0-3.0 eq.).

Add N-Boc-2-chloroethylamine (1.1-1.5 eq.) to the suspension.

Stir the reaction mixture at a temperature between 25°C and 80°C for 4-24 hours, monitoring

progress by TLC or LC-MS.

Upon completion, dilute the reaction mixture with water and extract with an organic solvent

(e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the resulting crude product by column chromatography on silica gel.

Protocol 3: N-Boc Group Deprotection
The removal of the Boc protecting group is a critical final step in many synthetic sequences.

Table 5: Common Reagents for N-Boc Deprotection
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Reagent Solvent
Temperatur
e

Time Notes Reference

Trifluoroace
tic Acid
(TFA)

Dichlorome
thane
(DCM)

0°C to RT 30 min - 2 h

Very
common;
volatile
byproducts.

[16][17]

Hydrochloric

Acid (4M)

1,4-Dioxane

or Ethyl

Acetate

0°C to RT 1 - 4 h

Forms the

hydrochloride

salt directly.

[16][17]

Oxalyl

Chloride
Methanol

Room

Temperature
1 - 4 h

Mild

conditions,

suitable for

acid-labile

substrates.

[18]

| Water (neat) | Water | 90-100°C (Reflux) | < 15 min | Green, reagent-free method. |[19] |

General Procedure (using TFA/DCM):

Dissolve the N-Boc protected compound (1.0 eq.) in dichloromethane (DCM).

Cool the solution to 0°C in an ice bath.

Add trifluoroacetic acid (TFA) (typically 5-10 eq., often as a 20-50% solution in DCM)

dropwise.[17]

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir

for an additional 1-2 hours.

Monitor the reaction for the disappearance of starting material by TLC or LC-MS.

Upon completion, remove the solvent and excess TFA under reduced pressure.

The resulting amine salt can be used directly or neutralized with a base (e.g., sat.

NaHCO₃ solution) and extracted to yield the free amine.
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Conclusion
N-Boc-2-chloroethylamine is a highly effective and versatile reagent in pharmaceutical

synthesis. Its defined and predictable reactivity, centered on the formation of an aziridinium ion

intermediate, allows for the precise introduction of the valuable N-Boc-aminoethyl moiety. Its

application in the synthesis of key intermediates like N-Boc-piperazine, and by extension its

role in the total synthesis of numerous approved drugs, solidifies its status as a critical tool for

researchers and professionals in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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